![molecular formula C10H18N2 B6285724 [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine CAS No. 1243606-13-4](/img/no-structure.png)
[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine
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Overview
Description
“(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of medicinal chemistry due to their presence in natural products and drugs. They exhibit a range of biological activities and are crucial in cell biology. The compound can serve as a precursor or intermediate in the synthesis of indole derivatives, which are increasingly used for treating cancer, microbial infections, and various disorders .
Biological Activity Profiling
The indole moiety, which can be derived from the given compound, is known for its diverse biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase properties . Research into these activities can lead to the development of new therapeutic agents.
Peptide Synthesis
In peptide synthesis, forming amide bonds is a fundamental step. The compound can be utilized to create amide bonds due to its amine group, which can react with carboxylic acids or their derivatives to form peptides. This application is vital for developing synthetic peptides for research and therapeutic use .
Fluorescent Labeling
Fluorescent labeling is a technique widely used in biological research for studying cellular processes. The compound can be modified to include fluorescent groups, allowing it to be used as a label for various biological molecules, aiding in the visualization of cellular components under a microscope .
Drug Research
Pyrrole derivatives, such as the one , are promising materials in drug research due to their antibacterial, antihypertensive, and antitubercular activities. They can be used as starting materials or intermediates in the synthesis of potential drug candidates .
Future Directions
The future directions for the study of “(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylamine” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Further structural optimization of 2,5-dimethylpyrrole derivatives could lead to improved production and quality control of monoclonal antibodies .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to target a broad range of biological activities . For instance, Pyrrothiogatain, a compound with a similar pyrrole structure, has been reported to inhibit GATA family proteins, specifically targeting the DNA-binding activity of GATA3 .
Mode of Action
For instance, Pyrrothiogatain inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .
Biochemical Pathways
For example, Pyrrothiogatain suppresses Th2 cell differentiation, which suggests that it may affect the Th2 cell differentiation pathway .
Pharmacokinetics
Similar compounds, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
For instance, Pyrrothiogatain inhibits the expression and production of Th2 cytokines .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine involves the reaction of 1-ethyl-2,5-dimethylpyrrole with formaldehyde and methylamine in the presence of an acid catalyst.", "Starting Materials": [ "1-ethyl-2,5-dimethylpyrrole", "Formaldehyde", "Methylamine", "Acid catalyst" ], "Reaction": [ "Step 1: 1-ethyl-2,5-dimethylpyrrole is reacted with formaldehyde in the presence of an acid catalyst to form the intermediate [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]formaldehyde.", "Step 2: The intermediate [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]formaldehyde is then reacted with methylamine in the presence of an acid catalyst to form the final product [(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |
CAS RN |
1243606-13-4 |
Product Name |
[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine |
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.3 |
Purity |
75 |
Origin of Product |
United States |
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